molecular formula C14H10F6N2O2S B1655670 4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 404-02-4

4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B1655670
CAS No.: 404-02-4
M. Wt: 384.3 g/mol
InChI Key: QSCNYGSDOCABMA-UHFFFAOYSA-N
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Description

4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound characterized by its unique structure, which includes an amino group, a sulfonamide group, and two trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The trifluoromethyl groups are introduced through trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The amino group is then introduced through nitration followed by reduction.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, or using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the development of fluorinated compounds, which are often more stable and reactive.

Biology: In biological research, 4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its trifluoromethyl groups impart desirable properties such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide

  • 4-Amino-N-(3,5-dibromophenyl)benzenesulfonamide

  • 4-Amino-N-(3,5-diiodophenyl)benzenesulfonamide

Uniqueness: 4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide stands out due to its trifluoromethyl groups, which confer unique chemical and physical properties compared to its chloro, bromo, and iodo analogs. These properties make it more suitable for certain applications, particularly in the development of fluorinated compounds and advanced materials.

Properties

IUPAC Name

4-amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-11(6-8)22-25(23,24)12-3-1-10(21)2-4-12/h1-7,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCNYGSDOCABMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288559
Record name NSC56605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-02-4
Record name NSC56605
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC56605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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